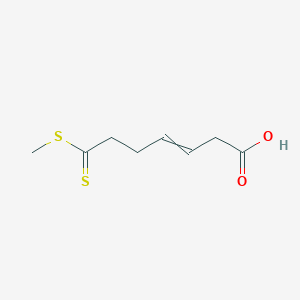
7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid is an organic compound characterized by the presence of both methylsulfanyl and sulfanylidene groups attached to a hept-3-enoic acid backbone
Métodos De Preparación
The synthesis of 7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of hept-3-enoic acid with methylsulfanyl reagents under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfanylidene group to a sulfanyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid involves its interaction with molecular targets through its functional groups. The methylsulfanyl and sulfanylidene groups can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.
Comparación Con Compuestos Similares
Similar compounds to 7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid include:
7-(Methylsulfanyl)heptanoic acid: Lacks the sulfanylidene group, making it less reactive in certain chemical reactions.
7-(Methylsulfanyl)-7-oxoheptanoic acid: Contains an oxo group instead of a sulfanylidene group, leading to different reactivity and applications.
7-(Methylsulfanyl)-7-hydroxyheptanoic acid: The presence of a hydroxy group alters its chemical properties and potential uses. The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
90032-88-5 |
|---|---|
Fórmula molecular |
C8H12O2S2 |
Peso molecular |
204.3 g/mol |
Nombre IUPAC |
7-methylsulfanyl-7-sulfanylidenehept-3-enoic acid |
InChI |
InChI=1S/C8H12O2S2/c1-12-8(11)6-4-2-3-5-7(9)10/h2-3H,4-6H2,1H3,(H,9,10) |
Clave InChI |
SDGUQVYDUIRXSA-UHFFFAOYSA-N |
SMILES canónico |
CSC(=S)CCC=CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



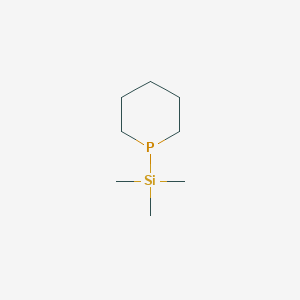

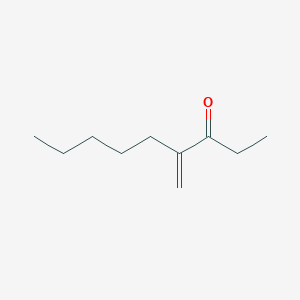

![2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate](/img/structure/B14392201.png)
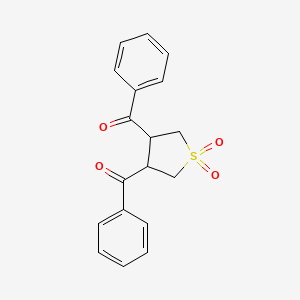
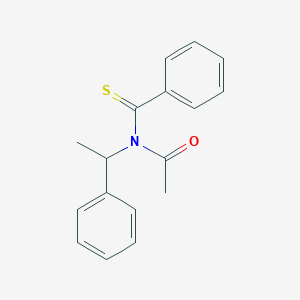
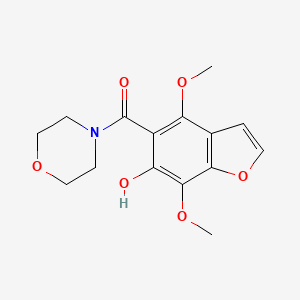
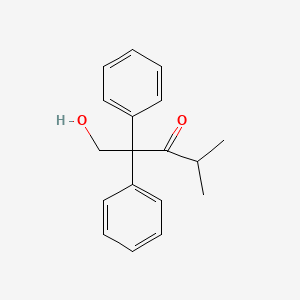
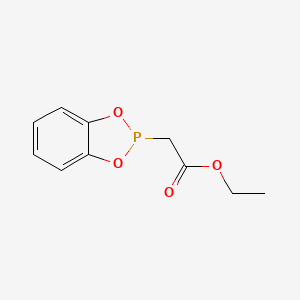
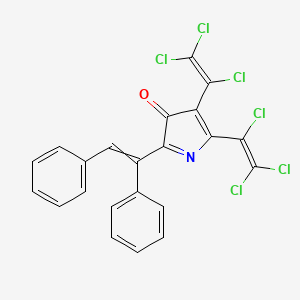
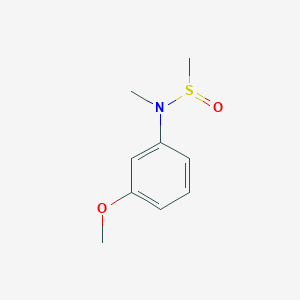
![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-3-methylpent-3-en-2-one](/img/structure/B14392263.png)
